3-Bromo-2-methyl-1,1'-biphenyl is an organic compound classified under the biphenyl family. It consists of two interconnected benzene rings, with a bromine atom attached to the third carbon of one ring and a methyl group on the second carbon of the other ring. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and material science.
Research has indicated that 3-Bromo-2-methyl-1,1'-biphenyl may exhibit biological activity, particularly in its interactions with biomolecules. Its structure allows for potential applications in medicinal chemistry as a pharmacophore, which could lead to the development of new therapeutic agents. Studies are ongoing to explore its efficacy against various biological targets.
The synthesis of 3-Bromo-2-methyl-1,1'-biphenyl can be achieved through several methods:
In industrial settings, large-scale Suzuki–Miyaura coupling reactions are optimized for high yield and purity. Careful control of reaction conditions is crucial to ensure consistent product quality.
3-Bromo-2-methyl-1,1'-biphenyl has several applications across various fields:
The interaction studies of 3-Bromo-2-methyl-1,1'-biphenyl focus on its reactivity with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, facilitating new bond formations. Its biphenyl structure allows it to engage in π-π stacking interactions with other aromatic systems, which may enhance its biological activity or utility in material science .
Several compounds share structural similarities with 3-Bromo-2-methyl-1,1'-biphenyl:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-2',6-dichloro-6'-methyl-1,1'-biphenyl | Contains multiple halogens and methyl groups | Higher reactivity due to multiple substituents |
| 2-Methyl-1,1'-biphenyl | Lacks halogen substituents | Simpler structure affecting reactivity |
| 2-Bromo-3',5'-dimethyl-1,1'-biphenyl | Two methyl groups and a bromine atom | Enhanced steric hindrance affecting reactions |
3-Bromo-2-methyl-1,1'-biphenyl is distinctive due to the specific arrangement of its bromine and methyl groups. This configuration influences its reactivity patterns and interactions compared to similar compounds, making it valuable for various synthetic and research applications .
This comprehensive overview highlights the significance of 3-Bromo-2-methyl-1,1'-biphenyl in chemical research and industry while providing insights into its synthesis, reactions, and potential applications.
3-Bromo-2-methyl-1,1'-biphenyl represents a substituted biphenyl derivative characterized by two interconnected benzene rings with specific substituent positioning . The compound features a bromine atom attached to the third carbon of one ring and a methyl group positioned on the second carbon of the adjacent ring . This molecular arrangement results in a compound with the molecular formula C₁₃H₁₁Br and a molecular weight of 247.13 grams per mole .
The fundamental structural framework consists of two phenyl rings connected through a single carbon-carbon bond, which serves as the central axis for conformational flexibility [2] [3]. The bromine substitution at the meta position (third carbon) introduces significant steric bulk and electronic effects that influence the overall molecular geometry [4]. The methyl group at the ortho position (second carbon) of the adjacent ring contributes additional steric interactions that affect the compound's three-dimensional structure .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Br |
| Molecular Weight (g/mol) | 247.13 |
| CAS Registry Number | 172976-00-0 |
| Heavy Atom Count | 14 |
| Rotatable Bond Count | 1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Topological Polar Surface Area (Ų) | 0 |
The molecular configuration exhibits characteristics typical of substituted biphenyls, where the two aromatic rings are not coplanar due to steric interactions between substituents [3] [5]. The presence of both bromine and methyl substituents creates a unique electronic environment that distinguishes this compound from unsubstituted biphenyl [6].
The conformational behavior of 3-bromo-2-methyl-1,1'-biphenyl is governed by the balance between aromatic stabilization and steric repulsion forces [2] [7]. Theoretical studies on biphenyl derivatives demonstrate that the energy barrier for rotation around the central carbon-carbon bond is approximately 8.0 to 8.3 kilojoules per mole for the planar and perpendicular conformations, respectively [2] [8].
The compound adopts a non-planar conformation to minimize steric interactions between the bromine atom and the methyl group with neighboring hydrogen atoms on the adjacent ring [3] [5]. This twisted arrangement is energetically favorable compared to a planar configuration, which would result in unfavorable steric clashes [3]. The conformational flexibility allows the molecule to adopt various orientations while maintaining optimal electronic interactions [6].
Density functional theory calculations using the B3LYP method with appropriate basis sets predict torsional angles for substituted biphenyls in the range of 30 to 50 degrees for compounds with meta and ortho substitutions [9] [6]. The specific combination of bromine and methyl substituents in 3-bromo-2-methyl-1,1'-biphenyl is expected to result in a torsional angle within this range, influenced by the relative sizes and electronic properties of these substituents [4] [6].
The conformational analysis reveals that the compound exists in a dynamic equilibrium between different rotational conformers, with the most stable conformation representing a compromise between steric repulsion and electronic stabilization [2] [5]. Temperature and solvent effects can influence this equilibrium, leading to variations in the preferred conformational states [10].
The torsional properties of 3-bromo-2-methyl-1,1'-biphenyl are fundamentally determined by the interplay between the electronic structure of the biphenyl system and the steric demands of the substituents [2] [9]. The central carbon-carbon bond serves as the axis of rotation, with the torsional angle representing the degree of twist between the two phenyl ring planes [2] [3].
Experimental and theoretical studies on related biphenyl derivatives provide insight into the expected torsional behavior of this compound [9] [4]. Unsubstituted biphenyl exhibits a torsional angle of approximately 44.4 degrees in the gas phase, while appearing planar in the solid state due to crystal packing effects [11]. The introduction of substituents significantly modifies these torsional preferences [4] [12].
| Compound | Torsional Angle (°) | Reference |
|---|---|---|
| Biphenyl (gas phase) | 44.4(2) | [11] |
| Biphenyl (solid state, room temp) | 0 (planar) | [11] |
| Biphenyl (B3LYP/cc-pVTZ) | 40 | [9] |
| 3,4-Dimethoxy-4′-methylbiphenyl | 30.5(2) | [12] |
| 3,3′-Dimethoxybiphenyl | 37.5 | [13] |
| 4,4′-Dinitro-[1,1′-biphenyl]-2-amine | 52.84(10) | [14] |
The torsional barrier for rotation in biphenyl systems has been extensively studied using high-level quantum chemical methods [2] [8]. The barriers around the planar and perpendicular conformations are nearly equal, indicating a relatively flat potential energy surface for rotation [2]. This characteristic allows for facile conformational interconversion under ambient conditions [5].
For 3-bromo-2-methyl-1,1'-biphenyl, the torsional angle is expected to fall within the range of 35 to 45 degrees based on the steric requirements of the bromine and methyl substituents [4] [6]. The bromine atom, being significantly larger than hydrogen, introduces substantial steric hindrance that prevents the rings from adopting a planar configuration [4]. The methyl group contributes additional bulk that further influences the preferred torsional angle [12].
The bromine substitution at the meta position of 3-bromo-2-methyl-1,1'-biphenyl exerts profound effects on the molecular structure through both steric and electronic mechanisms [4] [6]. Bromine, with its large atomic radius and significant electronegativity, introduces substantial perturbations to the biphenyl framework that extend beyond simple steric considerations [4].
Steric effects of bromine substitution manifest primarily through increased van der Waals interactions with neighboring atoms, particularly hydrogen atoms on the adjacent phenyl ring [5] [4]. The bromine atom occupies considerably more space than the hydrogen it replaces, creating unfavorable contacts when the two rings approach planarity [4]. This steric bulk necessitates an increased torsional angle to maintain optimal inter-atomic distances [4].
Electronic effects arise from the electron-withdrawing nature of bromine, which perturbs the electron density distribution within the aromatic system [6]. The bromine atom participates in mesomeric interactions with the benzene ring, influencing the overall electronic structure and affecting bond lengths and angles within the substituted ring [6]. These electronic perturbations can influence the strength of the carbon-carbon bond connecting the two rings [6].
| Substitution Pattern | Typical Torsion Range (°) | Structural Effect |
|---|---|---|
| Unsubstituted | 0-44 | Planar in solid, twisted in gas |
| Meta-halogen | 30-45 | Moderate twist due to steric bulk |
| Ortho-halogen | 45-60 | Significant twist due to ortho crowding |
| Meta,meta′-dihalogen | 40-50 | Enhanced twist from dual substitution |
Studies on halogen-substituted biphenyls demonstrate that bromine substitution typically increases the torsional angle compared to unsubstituted biphenyl [4]. The magnitude of this increase depends on the substitution pattern and the presence of additional substituents [4]. In compounds with multiple halogen substitutions, particularly in ortho positions, torsional angles can exceed 80 degrees [4].
The bromine atom also influences the crystal packing behavior of the compound through halogen bonding interactions [15] [4]. These weak but directional interactions can stabilize specific conformations in the solid state and influence the overall crystal structure [15]. The polarizable nature of bromine allows it to participate in various intermolecular interactions that affect solid-state properties [4].
The crystal structure characteristics of 3-bromo-2-methyl-1,1'-biphenyl are influenced by the combined effects of molecular shape, substituent interactions, and intermolecular forces [16] [13]. While specific crystallographic data for this exact compound are not readily available in the literature, insights can be drawn from structurally related biphenyl derivatives that provide a framework for understanding its likely solid-state behavior [12] [14] [13].
Biphenyl derivatives typically crystallize in common space groups such as P2₁/c, P2₁2₁2, or related symmetries, depending on the specific substitution pattern and molecular packing requirements [16] [13]. The presence of both bromine and methyl substituents creates an asymmetric molecular structure that influences the choice of space group and unit cell parameters [13] [7].
The crystal packing of substituted biphenyls is dominated by van der Waals interactions, π-π stacking between aromatic rings, and specific interactions involving the substituents [12] [13] [17]. The bromine atom can participate in halogen bonding interactions with neighboring molecules, providing additional stabilization to the crystal lattice [15] [16]. These interactions typically involve contacts between the bromine atom and electron-rich regions of adjacent molecules [15].
| Compound | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | β (°) |
|---|---|---|---|---|---|
| 3,3′-Dimethoxybiphenyl | P2₁/c | 7.706(1) | 11.745(2) | 12.721(2) | 92.31(1) |
| 3,4-Dimethoxy-4′-methylbiphenyl | P2₁/c | Not specified | Not specified | Not specified | Not specified |
| 3,3′,4,4′-Tetrachlorobiphenyl | P2₁2₁2 | 11.1458(2) | 13.5539(3) | 3.7735(1) | 90 |
The molecular conformation adopted in the crystal structure may differ from the gas-phase or solution-phase preferred conformations due to crystal packing forces [11] [18]. These forces can stabilize conformations that are not energetically optimal for the isolated molecule but provide better intermolecular interactions in the solid state [11] [18].
Thermal analysis studies on related biphenyl derivatives reveal that substituent effects significantly influence polymorphic behavior and thermal stability [19]. The presence of bromine and methyl substituents may lead to multiple polymorphic forms with different crystal structures and thermal properties [19]. The larger size and polarizability of bromine compared to other halogens can affect both the thermodynamic stability and kinetic accessibility of different crystal forms [19].
3-Bromo-2-methyl-1,1'-biphenyl possesses the molecular formula C₁₃H₁₁Br and a molecular weight of 247.13 g/mol [1] [2]. The compound exhibits a Chemical Abstracts Service (CAS) number of 172976-00-0 and is registered with the MDL number MFCD29923329 [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-2-methyl-1,1'-biphenyl [2]. The structural identity is confirmed by the InChI key HJBHIOWSBMIZRA-UHFFFAOYSA-N [2].
The exact mass of the compound is 247.13 g/mol, reflecting the monoisotopic molecular weight calculation [1] [2]. This value is particularly important for mass spectrometric analysis and structural confirmation, as it provides precise molecular ion identification in high-resolution mass spectrometry applications.
The melting and boiling points of 3-Bromo-2-methyl-1,1'-biphenyl are not extensively documented in the available literature. Current chemical databases indicate that specific experimental values for these thermal properties are not available [1] [3]. This absence of data suggests that comprehensive thermodynamic studies of this particular compound have not been conducted or reported in the scientific literature.
3-Bromo-2-methyl-1,1'-biphenyl undergoes nucleophilic aromatic substitution reactions primarily at the carbon bearing the bromine substituent. The bromine atom serves as an excellent leaving group, facilitating substitution by various nucleophiles under appropriate reaction conditions [13] .
The mechanism of nucleophilic aromatic substitution in this compound follows the classical addition-elimination pathway. The nucleophile attacks the aromatic carbon bearing the bromine substituent, forming a Meisenheimer complex intermediate. The electron-withdrawing nature of the bromine atom, combined with the aromatic system, stabilizes this intermediate through resonance delocalization. Subsequently, the bromine atom is eliminated, restoring the aromaticity of the system [13].
Common nucleophiles that effectively participate in substitution reactions with 3-Bromo-2-methyl-1,1'-biphenyl include amines, thiols, alkoxides, and phenoxides . The reaction typically requires polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to enhance nucleophile reactivity and facilitate the substitution process.
The presence of the methyl group at the 2-position introduces steric effects that can influence the reaction rate and regioselectivity. The methyl substituent provides moderate steric hindrance, which may slightly reduce the reaction rate compared to the unsubstituted analog but does not prevent the substitution from occurring.
Halogen exchange reactions represent another important class of transformations for 3-Bromo-2-methyl-1,1'-biphenyl. These reactions involve the replacement of the bromine atom with other halogens, such as chlorine, fluorine, or iodine, depending on the specific reagents and conditions employed [14] [15].
The halogen exchange mechanism typically involves the formation of organometallic intermediates or the direct displacement of the halogen atom. For fluorine exchange, reagents such as potassium fluoride or cesium fluoride in polar aprotic solvents are commonly employed. The reaction proceeds through a nucleophilic substitution mechanism, where the fluoride ion displaces the bromine atom.
Iodine exchange can be achieved using sodium iodide in polar solvents, taking advantage of the Finkelstein reaction mechanism. The iodide ion displaces the bromine atom, forming 3-iodo-2-methyl-1,1'-biphenyl as the product. This transformation is particularly useful for subsequent reactions that require the more reactive iodine substituent.
The lithium-halogen exchange reaction is a particularly important transformation for 3-Bromo-2-methyl-1,1'-biphenyl [14]. Treatment with organolithium reagents such as n-butyllithium at low temperatures results in the formation of the corresponding organolithium intermediate. This highly reactive species can then undergo various transformations, including reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
3-Bromo-2-methyl-1,1'-biphenyl serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, which represent some of the most important carbon-carbon bond-forming processes in modern organic synthesis [16] [17] [18].
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction of 3-Bromo-2-methyl-1,1'-biphenyl with arylboronic acids or esters proceeds efficiently under standard palladium catalysis conditions [16] [17]. The reaction typically employs palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands in the presence of a base such as potassium carbonate or cesium carbonate.
The mechanism involves oxidative addition of the aryl bromide to the palladium(0) center, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the coupled biaryl product [17]. The reaction conditions are generally mild, tolerating various functional groups and providing excellent yields of the desired coupled products.
The presence of the methyl group at the 2-position may introduce some steric hindrance, particularly when coupling with ortho-substituted boronic acids. However, this steric effect is typically overcome by using appropriate ligands or reaction conditions, such as elevated temperatures or bulky phosphine ligands [17].
Negishi Cross-Coupling
The Negishi cross-coupling reaction of 3-Bromo-2-methyl-1,1'-biphenyl with organozinc reagents provides access to a wide range of coupled products [14]. The reaction typically employs palladium or nickel catalysts and proceeds under mild conditions with excellent functional group tolerance.
Stille Cross-Coupling
The Stille reaction involves the coupling of 3-Bromo-2-methyl-1,1'-biphenyl with organotin reagents in the presence of palladium catalysts [14]. This reaction is particularly valuable for forming carbon-carbon bonds with sp², sp³, and sp-hybridized carbon centers, providing access to diverse molecular architectures.
Heck Reaction
The Heck reaction of 3-Bromo-2-methyl-1,1'-biphenyl with alkenes results in the formation of substituted alkene products [18]. The reaction proceeds through a palladium-catalyzed mechanism involving oxidative addition, alkene insertion, and β-hydride elimination steps.
| Reaction Type | Reactive Site | Typical Conditions | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Bromine substitution | Pd catalyst, base, boronic acid/ester | Coupled biaryl compound |
| Negishi Cross-Coupling | Bromine substitution | Pd/Ni catalyst, organozinc reagent | Coupled biaryl compound |
| Stille Cross-Coupling | Bromine substitution | Pd catalyst, organotin reagent | Coupled biaryl compound |
| Heck Reaction | Bromine substitution | Pd catalyst, alkene, base | Alkylated biphenyl |
3-Bromo-2-methyl-1,1'-biphenyl undergoes electrophilic aromatic substitution reactions on the aromatic rings, with the substitution pattern being influenced by the electronic and steric effects of the existing substituents [19] [21].
Nitration Reactions
The nitration of 3-Bromo-2-methyl-1,1'-biphenyl can be achieved using the classical nitrating mixture of nitric acid and sulfuric acid [22] [23]. The reaction proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile, which attacks the aromatic ring to form the nitrated product.
The regioselectivity of nitration is influenced by the electronic effects of the bromine and methyl substituents. The methyl group acts as an electron-donating group, activating the aromatic ring toward electrophilic attack and directing substitution to the ortho and para positions relative to itself [23]. Conversely, the bromine atom is electron-withdrawing and deactivating, directing substitution to the meta position relative to itself.
The competing directing effects of the methyl and bromine substituents result in a complex substitution pattern. The reaction typically occurs preferentially on the unsubstituted phenyl ring, which is less sterically hindered and more reactive toward electrophilic substitution [19].
Sulfonation Reactions
Sulfonation of 3-Bromo-2-methyl-1,1'-biphenyl can be accomplished using sulfur trioxide in the presence of sulfuric acid or by treatment with chlorosulfonic acid [23]. The reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, providing a handle for further functionalization.
The sulfonation reaction is reversible under certain conditions, allowing for the selective introduction and removal of the sulfonic acid group. This property makes sulfonation a valuable protecting group strategy in multi-step synthetic sequences [23].
Friedel-Crafts Reactions
3-Bromo-2-methyl-1,1'-biphenyl can undergo Friedel-Crafts acylation and alkylation reactions in the presence of Lewis acid catalysts such as aluminum chloride [21] [24]. The acylation reaction involves the reaction with acyl chlorides to introduce ketone functionality, while alkylation involves the reaction with alkyl halides to introduce alkyl groups.
The Friedel-Crafts acylation reaction typically proceeds with better regioselectivity than alkylation, as the acylium ion intermediate is more stable and less prone to rearrangement [21]. The reaction preferentially occurs on the less substituted and more activated aromatic ring, avoiding the sterically hindered region around the existing substituents.
The alkylation reaction requires careful control of reaction conditions to minimize carbocation rearrangements and polyalkylation. The use of mild Lewis acids and low temperatures can help achieve selective monoalkylation [24].
Halogenation Reactions
Electrophilic halogenation of 3-Bromo-2-methyl-1,1'-biphenyl can be achieved using molecular halogens (Cl₂, Br₂) in the presence of Lewis acid catalysts such as iron(III) chloride or aluminum chloride [25] . The reaction introduces additional halogen atoms onto the aromatic rings, providing access to polyhalogenated derivatives.